molecular formula C20H22F3N3O B256792 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Cat. No. B256792
M. Wt: 377.4 g/mol
InChI Key: PJKUAXOPWAJKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea, also known as PF-04971729, is a small molecule drug that is being developed for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is mainly expressed in the brain and is involved in the regulation of cognitive function and mood. By blocking the 5-HT6 receptor, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea can improve cognitive function and reduce symptoms of diseases such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve cognitive function in preclinical studies, as measured by various behavioral tests. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been shown to reduce symptoms of schizophrenia and depression in preclinical studies. In addition, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve glucose metabolism and reduce body weight in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has several advantages for lab experiments, including its high selectivity for the 5-HT6 receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea also has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the development of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea. One direction is to continue the clinical trials to evaluate the safety and efficacy of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in humans. Another direction is to explore the potential use of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea and its potential off-target effects.

Synthesis Methods

The synthesis of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea involves the reaction of 1-(p-tolyl)urea and 2-(piperidin-1-yl)-5-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has shown to improve cognitive function and reduce symptoms of these diseases. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been studied for its potential use in the treatment of obesity and type 2 diabetes.

properties

Product Name

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H22F3N3O/c1-14-5-8-16(9-6-14)24-19(27)25-17-13-15(20(21,22)23)7-10-18(17)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H2,24,25,27)

InChI Key

PJKUAXOPWAJKQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.